- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)
4-(tert-Butyldimethylsilyloxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- InChI Key: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- SMILES: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
4-(tert-Butyldimethylsilyloxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
| abcr | AB402757-1 g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1093.80 | 2023-04-25 | |
| TRC | T206035-10mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206035-50mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T206035-100mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A129008524-1g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$683.28 | 2023-08-31 | |
| Alichem | A129008524-5g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 5g |
$2030.13 | 2023-08-31 | |
| Enamine | EN300-250683-0.05g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.05g |
$146.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.1g |
$217.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.25g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.25g |
$310.0 | 2024-06-19 |
4-(tert-Butyldimethylsilyloxy)piperidine Production Method
Production Method 1
Production Method 2
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Production Method 4
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169
Production Method 5
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Production Method 7
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869
Production Method 8
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Production Method 9
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115
Production Method 10
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 11
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Production Method 12
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 13
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 14
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Production Method 15
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Production Method 16
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 17
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Production Method 18
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
Additional information on 4-(tert-Butyldimethylsilyloxy)piperidine
Comprehensive Overview of 4-(tert-Butyldimethylsilyloxy)piperidine (CAS No. 97231-91-9): Properties, Applications, and Industry Insights
4-(tert-Butyldimethylsilyloxy)piperidine (CAS No. 97231-91-9) is a specialized organosilicon compound widely recognized for its versatility in organic synthesis and pharmaceutical intermediates. This compound features a piperidine backbone protected by a tert-butyldimethylsilyl (TBS) group, making it a critical building block in modern drug discovery and peptide chemistry. Its unique structure enhances stability during reactions, addressing common challenges like selective deprotection and functional group compatibility.
In recent years, the demand for 4-(tert-Butyldimethylsilyloxy)piperidine has surged due to its role in developing small-molecule therapeutics and bioconjugates. Researchers frequently search for "TBS-protected piperidine derivatives" or "CAS 97231-91-9 applications," reflecting its relevance in high-throughput screening and catalysis. The compound’s compatibility with Grignard reactions and cross-coupling methodologies further solidifies its position in green chemistry initiatives, aligning with the global push for sustainable synthesis.
From a technical perspective, 4-(tert-Butyldimethylsilyloxy)piperidine exhibits excellent solubility in aprotic solvents such as THF and DCM, facilitating its use in multistep syntheses. Its protecting group strategy is particularly valued in N-heterocycle functionalization, a hot topic in medicinal chemistry forums. Users often inquire about "alternatives to TBS protection" or "97231-91-9 safety data," underscoring the need for detailed technical documentation and regulatory compliance.
The compound’s applications extend to asymmetric synthesis and chiral auxiliaries, areas gaining traction in AI-driven drug design. With the rise of machine learning in chemistry, searches for "piperidine derivatives in AI models" highlight its predictive relevance. Moreover, its role in kinase inhibitor development resonates with trends in oncology research, where precision medicine demands tailored molecular scaffolds.
Quality control of CAS No. 97231-91-9 hinges on advanced analytical techniques like HPLC and NMR spectroscopy, ensuring purity for GMP-grade production. Industry discussions often focus on "scaling up TBS-piperidine synthesis" or "cost-effective silylation methods," reflecting practical challenges in process chemistry. Suppliers emphasizing batch-to-batch consistency gain traction, as researchers prioritize reproducible results.
In conclusion, 4-(tert-Butyldimethylsilyloxy)piperidine remains indispensable in cutting-edge research, bridging gaps between academic exploration and industrial application. Its alignment with bioorthogonal chemistry and click chemistry trends ensures sustained interest, while SEO-optimized queries like "buy 97231-91-9" or "TBS-piperidine supplier" drive commercial engagement. As synthetic methodologies evolve, this compound will continue to inspire innovations in molecular design and therapeutic development.
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